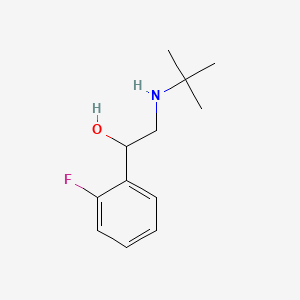
Flerobuterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flerobuterol is a chemical compound known for its role as a beta-adrenergic receptor agonist. It has been studied for its potential antidepressant activity in animal models. The compound enhances serotonergic neurotransmission, which is believed to contribute to its therapeutic effects in major depressive disorder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Flerobuterol involves the reaction of a fluorobenzyl alcohol derivative with a tert-butylamine. The reaction typically occurs under controlled conditions to ensure the correct formation of the desired product. The process involves multiple steps, including the protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Flerobuterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Flerobuterol has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and signaling pathways.
Biology: Investigated for its effects on serotonergic neurotransmission and potential therapeutic applications in mood disorders.
Medicine: Explored as a potential antidepressant due to its ability to enhance serotonergic neurotransmission.
Industry: Utilized in the development of new beta-adrenergic receptor agonists and related compounds
Mecanismo De Acción
Flerobuterol exerts its effects by acting as a beta-adrenergic receptor agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade enhances serotonergic neurotransmission, which is believed to underlie its antidepressant effects. The compound also affects the firing rate of serotonergic neurons, contributing to its overall mechanism of action .
Comparación Con Compuestos Similares
Salbutamol: Another beta-adrenergic receptor agonist used primarily for asthma treatment.
Clenbuterol: Known for its bronchodilator effects and used in the treatment of respiratory disorders.
Isoproterenol: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block
Uniqueness of Flerobuterol: this compound is unique in its specific enhancement of serotonergic neurotransmission, which is not a primary characteristic of other beta-adrenergic receptor agonists. This property makes it particularly interesting for research into mood disorders and potential antidepressant therapies .
Propiedades
Número CAS |
101687-91-6 |
|---|---|
Fórmula molecular |
C12H18FNO |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |
Clave InChI |
XTJMTDZHCLBKFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=CC=CC=C1F)O |
Números CAS relacionados |
82101-08-4 (hydrochloride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)

![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)
![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)

![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)





